1-(4-Methyl-benzyl)-piperazine hydrochloride

Description

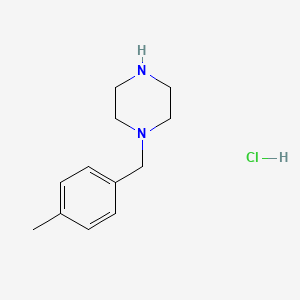

1-(4-Methyl-benzyl)-piperazine hydrochloride (CAS 13078-14-3), also referred to as 1-(p-Tolyl)piperazine dihydrochloride, is a piperazine derivative with a 4-methylbenzyl substituent on the nitrogen atom of the heterocyclic ring. This compound is structurally characterized by a para-methyl group on the aromatic ring, which influences its electronic, physicochemical, and pharmacological properties. Piperazine derivatives are widely studied for their diverse biological activities, including antimicrobial, psychostimulant, and receptor-modulating effects .

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-11-2-4-12(5-3-11)10-14-8-6-13-7-9-14;/h2-5,13H,6-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQZMJDYEZMXKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435345-17-8 | |

| Record name | Piperazine, 1-[(4-methylphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435345-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-benzyl)-piperazine hydrochloride typically involves the reaction of 4-methyl-benzyl chloride with piperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-benzyl)-piperazine hydrochloride can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-(4-Methyl-benzyl)-piperazine hydrochloride has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-Methyl-benzyl)-piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The para-methyl group in the target compound is electron-donating, enhancing lipophilicity compared to electron-withdrawing groups (e.g., -CF3 in TFMPP or -Cl in mCPP) .

- Positional Effects : Para-substituted derivatives (e.g., 4-MePP, 4-FPP) generally exhibit distinct receptor-binding profiles compared to meta-substituted analogs (e.g., mCPP) due to steric and electronic factors .

Pharmacological Activity

Serotonin Receptor Modulation

- The methyl group may reduce agonist potency compared to halogenated analogs .

- mCPP (3-chloro) : Acts as a 5-HT1B/1C agonist, suppressing locomotor activity at 1–10 mg/kg doses in rats. Its effects are reversed by 5-HT antagonists .

- TFMPP (3-CF3) : Exhibits higher potency than mCPP due to the strong electron-withdrawing CF3 group, enhancing receptor affinity .

Antimicrobial Activity

- 1-(4-Methylphenyl)-1-propyl piperazine: Demonstrates excellent activity against Pseudomonas aeruginosa (zone of inhibition: 22 mm), outperforming 1-(4-chlorophenyl) derivatives .

- 1-(4-Chlorophenyl)-1-propyl piperazine : Effective against Staphylococcus aureus (zone: 24 mm), highlighting the role of halogen substituents in targeting Gram-positive bacteria .

Physicochemical and Drug-Likeness Properties

Evidence from piperazine amides () reveals:

- Solubility and Permeability : The para-methyl group in 1-(4-methyl-benzyl)-piperazine likely enhances logP (predicted ~2.5), improving membrane permeability compared to polar derivatives (e.g., 4-MeOPP with logP ~1.8) .

- Principal Component Analysis (PCA): Piperazines with lower HBD (hydrogen bond donors) and higher Fsp3 (fraction of sp3 carbons) show better drug-likeness. The methyl group contributes to a favorable Fsp3 score (~0.35) .

Biological Activity

1-(4-Methyl-benzyl)-piperazine hydrochloride (MBZP) is a synthetic compound classified as a piperazine derivative, notable for its potential biological activities, particularly in the context of the central nervous system (CNS). This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₉ClN₂

- Molecular Weight : 232.75 g/mol

- Structure : The compound features a piperazine ring substituted with a 4-methylbenzyl group, which influences its interaction with neurotransmitter systems.

Research indicates that MBZP may interact predominantly with serotonin and dopamine receptors in the brain. These interactions suggest potential effects on mood, cognition, and behavior. The compound's structural similarity to neurotransmitters allows it to modulate various biological processes:

- Serotonin Receptor Interaction : MBZP may bind to serotonin receptors, influencing serotonergic signaling pathways.

- Dopamine Receptor Interaction : It may also affect dopaminergic pathways, contributing to its stimulant properties.

Biological Activity Overview

This compound exhibits several biological activities:

- CNS Stimulant Properties : Similar to other piperazines like benzylpiperazine, MBZP has been shown to exhibit stimulant effects on the CNS .

- Potential for Abuse : Due to its psychoactive effects, there are concerns regarding its potential for abuse .

- Pharmacological Applications : Ongoing research aims to elucidate its pharmacodynamics and pharmacokinetics for potential therapeutic applications .

CNS Activity

A study investigated the CNS effects of MBZP in animal models, demonstrating significant stimulant effects comparable to known psychoactive substances. The findings suggested that MBZP could enhance locomotor activity and induce hyperactivity in tested subjects .

Interaction with Neurotransmitter Systems

Research has shown that MBZP can affect serotonin and dopamine receptor binding affinities. In vitro studies indicated that MBZP modulates receptor activity, which may lead to alterations in mood and behavior . This modulation is critical in understanding its potential therapeutic uses.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| Benzylpiperazine | C₁₁H₁₅N₂ | CNS stimulant; psychoactive |

| This compound | C₁₂H₁₉ClN₂ | CNS stimulant; potential for abuse |

| 1-(4-Chlorobenzyl)-piperazine hydrochloride | C₁₁H₁₆ClN₂ | Similar receptor interactions; less studied |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-(4-Methyl-benzyl)-piperazine hydrochloride, and what are their key reaction conditions?

- Methodological Answer : Common routes include cyclo-condensation of diethanolamine derivatives with aryl amines. For example, halogenated diethanolamine intermediates react with substituted anilines (e.g., 2,3-dichloroaniline) in aqueous solutions without catalysts to form piperazine cores. Reaction optimization involves controlling pH (neutral to slightly acidic) and temperatures between 80–100°C to avoid side products like N-oxides . Purification often employs recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are validated for quantifying this compound and its impurities?

- Methodological Answer : Reverse-phase HPLC with micellar or microemulsion mobile phases (e.g., cyanopropyl-bonded columns) effectively separates degradation products. UV detection at 254 nm is standard. For quantification, area normalization methods are applied using methanol-dissolved standards .

Q. What safety precautions are recommended when handling piperazine hydrochloride derivatives?

- Methodological Answer : Use fume hoods for synthesis steps to avoid inhalation of HCl vapors. Wear nitrile gloves, chemical-resistant goggles, and lab coats. Store in airtight containers under dry conditions (≤25°C) to prevent hygroscopic degradation. Emergency protocols include rinsing exposed skin with water for 15 minutes and using activated charcoal for accidental ingestion .

Q. How does structural modification at the benzyl position influence physicochemical properties?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the para position increases solubility in polar solvents (e.g., DMSO) but reduces thermal stability. Computational modeling (e.g., DFT) predicts logP values and hydrogen-bonding capacity, validated experimentally via shake-flask assays .

Q. What are the primary degradation pathways under accelerated stability testing?

- Methodological Answer : Hydrolysis at the piperazine N–C bond under acidic conditions (pH 3–5) generates secondary amines. Oxidation in air forms N-oxides, detectable via TLC or LC-MS. Forced degradation studies (40°C/75% RH for 4 weeks) guide formulation strategies to improve shelf life .

Advanced Research Questions

Q. How can N-oxide formation be mitigated during synthesis of 4-methyl-benzyl piperazine derivatives?

- Methodological Answer : Use inert atmospheres (N₂/Ar) during reactions to limit oxidation. Reducing agents like ascorbic acid (0.5–1.0 eq.) or catalytic Pd/C under H₂ suppress N-oxide byproducts. Post-synthesis purification via column chromatography (silica gel, 5% MeOH/CH₂Cl₂) removes residual oxidized species .

Q. How to resolve conflicting NMR data between theoretical predictions and experimental results?

- Methodological Answer : Employ 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, ¹H-¹³C correlations clarify regioselectivity in benzyl-substituted derivatives. Computational tools (e.g., ACD/Labs NMR predictor) refine assignments for complex splitting patterns caused by restricted rotation .

Q. What advanced chromatographic methods enable simultaneous quantification of degradation products?

- Methodological Answer : UPLC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in H₂O/ACN) achieves baseline separation of ≤0.1% impurities. Use deuterated internal standards (e.g., d₅-piperazine) for precise quantification .

Q. What mechanistic insights explain differential reactivity of 4-methyl-benzyl substituents?

- Methodological Answer : Steric hindrance from the methyl group slows nucleophilic substitution at the benzyl carbon. Kinetic studies (e.g., Eyring plots) reveal higher activation energies (ΔG‡ ≈ 85 kJ/mol) compared to unsubstituted analogs. DFT calculations show increased electron density at the reaction site due to methyl hyperconjugation .

Q. How do solvent polarity and catalysts influence regioselectivity in multi-step syntheses?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor SN2 pathways, while toluene promotes SN1 mechanisms. Catalysts like K₂CO₃ enhance nucleophilicity of secondary amines in alkylation steps. For example, 1,4-regioselectivity in piperazine alkylation improves from 65% to 92% when switching from Et₃N to DBU .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.